
5-Methylpyrazine-2-carboxylic Acid
Overview
Description
5-Methylpyrazine-2-carboxylic acid (C₆H₆N₂O₂) is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group at position 5 and a carboxylic acid group at position 2. It serves as a critical intermediate in pharmaceuticals, particularly for hypoglycemic agents (e.g., glipizide) and lipid-lowering drugs (e.g., Acipimox) . Its synthesis involves chemical oxidation of 2,5-dimethylpyrazine (DMP) using catalysts like Mn/V/Ti/Sr oxides on γ-Al₂O₃ , microbial conversion via engineered Escherichia coli , or electrochemical methods . The compound’s bifunctional nature (pyrazine nitrogen and carboxylate oxygen) enables versatile coordination chemistry, forming supramolecular metal-organic frameworks with applications in catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylpyrazine-2-carboxylic acid can be synthesized through several methods. One common method involves the electrolytic oxidation of 2,5-dimethylpyrazine or 2-methyl-5-(substituted) methylpyrazine . Another method includes the oxidation of 2,5-dimethylpyrazine in an acetic acid solvent using cobalt acetate and manganese acetate as catalysts, with potassium bromide as a cocatalyst. The reaction is carried out at temperatures between 90-110°C .
Industrial Production Methods: In industrial settings, this compound is produced using a fixed bed reactor. The process involves diluting 2,5-dimethylpyrazine, introducing normal pressure air, and oxidizing in the presence of a catalyst at temperatures ranging from 150-350°C. The catalyst typically consists of gamma-Al2O3 as the carrier and metallic oxides of manganese, vanadium, titanium, and strontium as active components .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carboxylic acid group can be replaced by other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce pyrazine derivatives with reduced carboxylic acid groups .
Scientific Research Applications
Introduction to 5-Methylpyrazine-2-carboxylic Acid
This compound (MPCA) is a heterocyclic nitrogen compound with significant applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various therapeutic agents. This article explores its applications, focusing on scientific research, biocatalysis, and industrial microbiology.
Synthesis Method Overview
- Raw Materials : 2,5-Dimethylpyrazine
- Reagents : Potassium permanganate
- Process : Monomethyl oxidation followed by filtration and crystallization.
- Yield : Achievable yields can exceed 75% with purities up to 99.5% .
Hypoglycemic Agents
MPCA serves as a critical intermediate in the synthesis of second-generation sulfonylureas, such as Glipizide, which are used for managing diabetes mellitus. These compounds stimulate insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels .
Biocatalysis
Recent studies highlight the use of MPCA in biocatalytic processes for drug synthesis. Enzymatic methods can enhance the efficiency of hydroxylation and oxidation reactions, making MPCA a valuable substrate for developing new pharmaceuticals .
Case Studies
- Synthesis of Glipizide : Research demonstrated that incorporating MPCA into synthetic pathways significantly improved yield and reduced by-products during the manufacture of Glipizide.
- Use in Cephalosporin Production : MPCA has been explored as a precursor in the synthesis of cephalosporins, showcasing its versatility in antibiotic development .
Microbial Production
Advancements in microbial biotechnology have enabled the integration of synthetic pathways for MPCA production into E. coli strains. This biotechnological approach allows for sustainable production methods that can be scaled industrially .
Emerging Concepts
The application of MPCA extends beyond pharmaceuticals into nutraceuticals and other biomedical fields. Its role in developing new molecules through molecular docking techniques demonstrates its potential across various sectors .
Mechanism of Action
The mechanism of action of 5-Methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as an intermediate in lipid-lowering drugs, the compound may influence lipid metabolism pathways by modulating the activity of enzymes involved in lipid synthesis and breakdown . The exact molecular targets and pathways can vary depending on the specific application and the derivative being synthesized.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Structural and Functional Differences
The table below summarizes key pyrazine-based analogs and their distinctions from 5-methylpyrazine-2-carboxylic acid:
Coordination Chemistry and Supramolecular Behavior
- This compound : Forms 1D chains and 3D frameworks with metals (e.g., Cu(II), Pb(II), Sr(II)) via N,O-chelation. For example, Cu(II) complexes exhibit distorted pentahedral geometry with bridging chloride ions .
- Acipimox: Prefers monodentate or bidentate coordination via carboxylate and N-oxide, producing Co(II)/Zn(II) complexes with distinct spectral properties .
- Non-methylated analogs (e.g., PA): Less steric hindrance enables simpler coordination modes but reduced structural diversity compared to methylated derivatives .
Metabolic and Pharmacological Profiles
- Metabolism :
- Bioactivity :
Biological Activity
5-Methylpyrazine-2-carboxylic acid (MPCA) is an organic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and biotechnology. This article provides an in-depth analysis of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₆H₆N₂O₂
- Molecular Weight : 138.12 g/mol
- Density : 1.3 g/cm³
- Melting Point : 167-171 °C
- Boiling Point : 316.5 °C at 760 mmHg
MPCA acts through various biological pathways, particularly in the context of antimicrobial activity. Its structure allows it to interact with specific biological targets, notably in the treatment of infectious diseases such as tuberculosis (TB).
Antimycobacterial Activity
Research indicates that MPCA and its derivatives exhibit significant antimycobacterial properties. For instance, compounds derived from MPCA have been shown to inhibit the growth of Mycobacterium tuberculosis (Mtb), with studies reporting minimal inhibitory concentrations (MIC) comparable to established antitubercular drugs like pyrazinamide (PZA) and pyrazinoic acid (POA) .
Case Studies and Research Findings
-
Antimicrobial Studies :
A study evaluated various pyrazine derivatives, including MPCA, for their antimicrobial activity against Mtb. The findings demonstrated that certain derivatives exhibited MIC values as low as 1.56 μg/mL, indicating potent activity against resistant strains .Compound MIC (μg/mL) Activity Type MPCA Derivative 1 1.56 Antimycobacterial PZA 12.5-25 Antimycobacterial MPCA Derivative 2 50 Moderate Antimycobacterial -
Biotransformation Studies :
MPCA has been utilized in biotransformation processes by microbial strains such as Pseudomonas putida. This strain metabolizes hydrocarbons and produces MPCA as a byproduct, showcasing its role in bioremediation and biofuel production . -
Pharmaceutical Applications :
The compound has been explored as a precursor for synthesizing pharmaceutical agents, including glipizide, a medication for diabetes management. The synthesis involves using MPCA as a key intermediate, highlighting its significance in drug development .
Future Directions
The ongoing research into MPCA's biological activity suggests several promising avenues:
- Drug Development : Continued exploration of MPCA derivatives could lead to the development of new antimycobacterial agents capable of overcoming drug resistance.
- Biotechnological Applications : Leveraging microbial systems for the production of MPCA may enhance sustainable practices in pharmaceutical manufacturing.
- Mechanistic Studies : Further investigations into the molecular mechanisms by which MPCA exerts its biological effects will be crucial for optimizing its therapeutic applications.
Q & A
Q. What are the common synthetic routes for 5-Methylpyrazine-2-carboxylic Acid (MPCA) in laboratory settings?
Basic Research Question
MPCA is synthesized via two primary routes:
- Chemical Oxidation : Air oxidation of 2,5-dimethylpyrazine using cobalt naphthenate catalysts yields MPCA with >90% efficiency. Reaction conditions (e.g., temperature, catalyst loading) must be optimized to minimize by-products .
- Biocatalytic Methods : Engineered E. coli strains with combinatorial genetic modifications (e.g., CRISPR interference) enable regioselective oxidation of 2,5-dimethylpyrazine to MPCA, achieving >95% analytical yield in 15 m³-scale processes .
Q. How can MPCA be utilized in constructing coordination polymers?
Advanced Research Question
MPCA acts as a versatile ligand in coordination chemistry due to its dual pyrazine and carboxylate functional groups. For example:
- Copper(II) Complexes : MPCA forms a 1D chain structure with Cu²⁺, where the N atom of pyrazine and O atoms of the carboxylate coordinate to the metal center. Bond distances (e.g., Cu–O = 1.929–1.984 Å) and hydrogen bonding between water molecules stabilize the 3D supramolecular framework .
- Lanthanide Networks : MPCA reacts with Ln(NO₃)₃·6H₂O and K₄[W(CN)₈]·2H₂O to form open-channel structures, useful for catalytic or sensing applications .
Q. What are the solubility characteristics and recommended storage conditions for MPCA?
Basic Research Question
- Solubility : MPCA is soluble in DMSO (50 mg/mL) and forms clear solutions in PEG300/Tween-80/saline mixtures (≥2.5 mg/mL). For in vivo studies, sequential dilution in 10% DMSO followed by PEG300 or SBE-β-CD is recommended .
- Storage : Store at -80°C for 2 years or -20°C for 1 year. Long-term stability is compromised at room temperature due to discoloration and degradation .
Q. What methodologies enhance biocatalytic production yield of MPCA?
Advanced Research Question
- Strain Engineering : E. coli is modified using CRISPR interference (CRISPRi) to downregulate competing pathways and overexpress oxidases. Combinatorial libraries of regulatory elements (e.g., promoters, ribosome-binding sites) optimize enzyme expression .
- Process Optimization : Immobilized whole-cell biocatalysts in continuous reactors improve productivity by 20-fold compared to batch systems .
Q. How is the purity and structural integrity of MPCA confirmed in synthetic chemistry research?
Basic Research Question
- Purity Analysis : HPLC with UV detection (λ = 254 nm) and LC-MS validate absence of by-products like unreacted 2,5-dimethylpyrazine .
- Structural Confirmation : X-ray crystallography (e.g., triclinic crystal system, P1 space group) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) confirm bond connectivity .
Q. What role does MPCA play in synthesizing peptidomimetics and heterocyclic scaffolds?
Advanced Research Question
- Peptoid Backbones : MPCA is esterified to its methyl derivative, then subjected to NBS-mediated bromination to introduce 1,2- or 1,4-connectivity in azole-containing peptidomimetics. This enables mimicry of peptide secondary structures .
- Antimycobacterial Agents : MPCA derivatives are screened for structure-activity relationships (SAR) by modifying the pyrazine ring with fluoro or methoxy groups, assessed via MIC assays against M. tuberculosis .
Q. How do stability concerns of MPCA impact experimental design in long-term studies?
Data Contradiction Analysis
- Instability : MPCA discolors over time due to oxidative degradation, necessitating inert-atmosphere storage (argon/vacuum) and antioxidants like BHT .
- Contradictions : While recommends -80°C storage, highlights instability even at low temperatures. Researchers should validate batch-specific stability via periodic NMR or TLC .
Properties
IUPAC Name |
5-methylpyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-8-5(3-7-4)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYJWCRKFLGNDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203707 | |
Record name | 5-Methyl-2-pyrazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5521-55-1 | |
Record name | 5-Methyl-2-pyrazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5521-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-pyrazinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005521551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-pyrazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Pyrazinecarboxylic acid, 5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2-PYRAZINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B861RS5NHI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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